molecular formula C12H14ClF3N4S B2759087 N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea CAS No. 338409-40-8

N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea

Cat. No. B2759087
CAS RN: 338409-40-8
M. Wt: 338.78
InChI Key: DXLPZBRTKOZHOY-UHFFFAOYSA-N
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Description

N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea, commonly known as ACTU, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of thiourea, a sulfur-containing organic compound that is used in a wide range of applications. ACTU has unique properties that make it useful for various research applications.

Scientific Research Applications

Rearrangement Reactions

The compound can be involved in unexpected rearrangement reactions. For instance, the rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides in the presence of LiHMDS has been found . The net reaction consisted of 1,3-migration of the N-allyl group, and the rearrangement produced a congested aza-quaternary carbon center .

Copper-Catalyzed Alkynylation/Annulation Cascades

The compound can participate in copper-catalyzed alkynylation/annulation cascades. This process provides regioselective access to medium-sized N-heterocycles . This efficient new method exhibits a broad scope and provides a highly efficient synthesis of N-heterocycles of different ring sizes .

Synthesis of Trifluoromethylpyridines

The compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines have widespread applications due to their bioactivities .

Anti-Fibrosis Activity

Some derivatives of the compound have shown promising anti-fibrotic activities. For example, certain 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the construction of novel heterocyclic compound libraries with potential biological activities . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .

Pharmaceutical Applications

The compound can be used in the synthesis of various pharmaceuticals. For example, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . The compound can be used to synthesize these types of pharmaceuticals.

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4S/c1-2-3-18-11(21)19-5-4-17-10-9(13)6-8(7-20-10)12(14,15)16/h2,6-7H,1,3-5H2,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLPZBRTKOZHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea

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